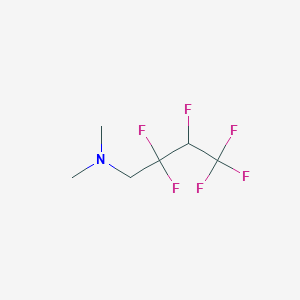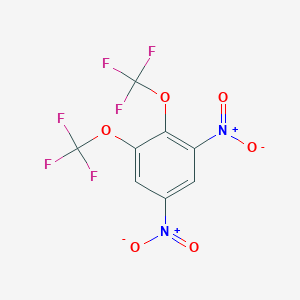![molecular formula C16H13F6NO4S B6313018 3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1357624-63-5](/img/structure/B6313018.png)
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate (3-TFM-PFB-1-S) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 100-102°C. 3-TFM-PFB-1-S has a low toxicity and is a relatively stable compound, making it an ideal choice for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
3-TFM-PFB-1-S has a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Additionally, 3-TFM-PFB-1-S has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of a variety of pharmaceuticals.
Wirkmechanismus
3-TFM-PFB-1-S is an organic compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts by providing a nucleophilic center, which facilitates the formation of covalent bonds between the reactants. Additionally, 3-TFM-PFB-1-S can act as an electron donor, which can facilitate the formation of a variety of different products.
Biochemical and Physiological Effects
3-TFM-PFB-1-S is a relatively non-toxic compound and has not been found to have any significant biochemical or physiological effects. It has been found to be non-irritating to the skin and eyes, and has not been found to be a skin sensitizer. Additionally, it has not been found to be a reproductive or developmental toxin.
Vorteile Und Einschränkungen Für Laborexperimente
3-TFM-PFB-1-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and non-irritating, making it an ideal choice for a variety of research applications.
However, there are some limitations to using 3-TFM-PFB-1-S in laboratory experiments. It is a relatively expensive compound, and the two-step synthesis process can be time consuming. Additionally, the reaction conditions required for the synthesis of 3-TFM-PFB-1-S can be difficult to control, making it difficult to obtain consistent results.
Zukünftige Richtungen
There are a number of potential future applications for 3-TFM-PFB-1-S. It could be used in the synthesis of a variety of different pharmaceuticals, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Furthermore, 3-TFM-PFB-1-S could be used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used as a catalyst in the synthesis of a variety of different compounds.
Synthesemethoden
3-TFM-PFB-1-S can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluorobutane-1-sulfonyl chloride with 6-(trifluoromethyl)-2-pyridinyloxybenzene in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with potassium hydroxide in DMF to yield 3-TFM-PFB-1-S.
Eigenschaften
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4,4,4-trifluorobutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)8-3-9-28(24,25)27-12-5-1-4-11(10-12)26-14-7-2-6-13(23-14)16(20,21)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMTTXAJSOJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)


![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)
